

Isopropyl 2-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 2-oxopropanoate*

Cat. No.: *B051328*

[Get Quote](#)

CAS Number: 923-11-5

Abstract

Isopropyl 2-oxopropanoate, also known as isopropyl pyruvate, is an ester of pyruvic acid. As a derivative of a key intermediate in cellular metabolism, this compound holds potential for investigation in various therapeutic areas, particularly those related to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of **Isopropyl 2-oxopropanoate**, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct experimental data for this specific ester is limited, this guide consolidates available information and provides context based on related pyruvate derivatives.

Chemical and Physical Properties

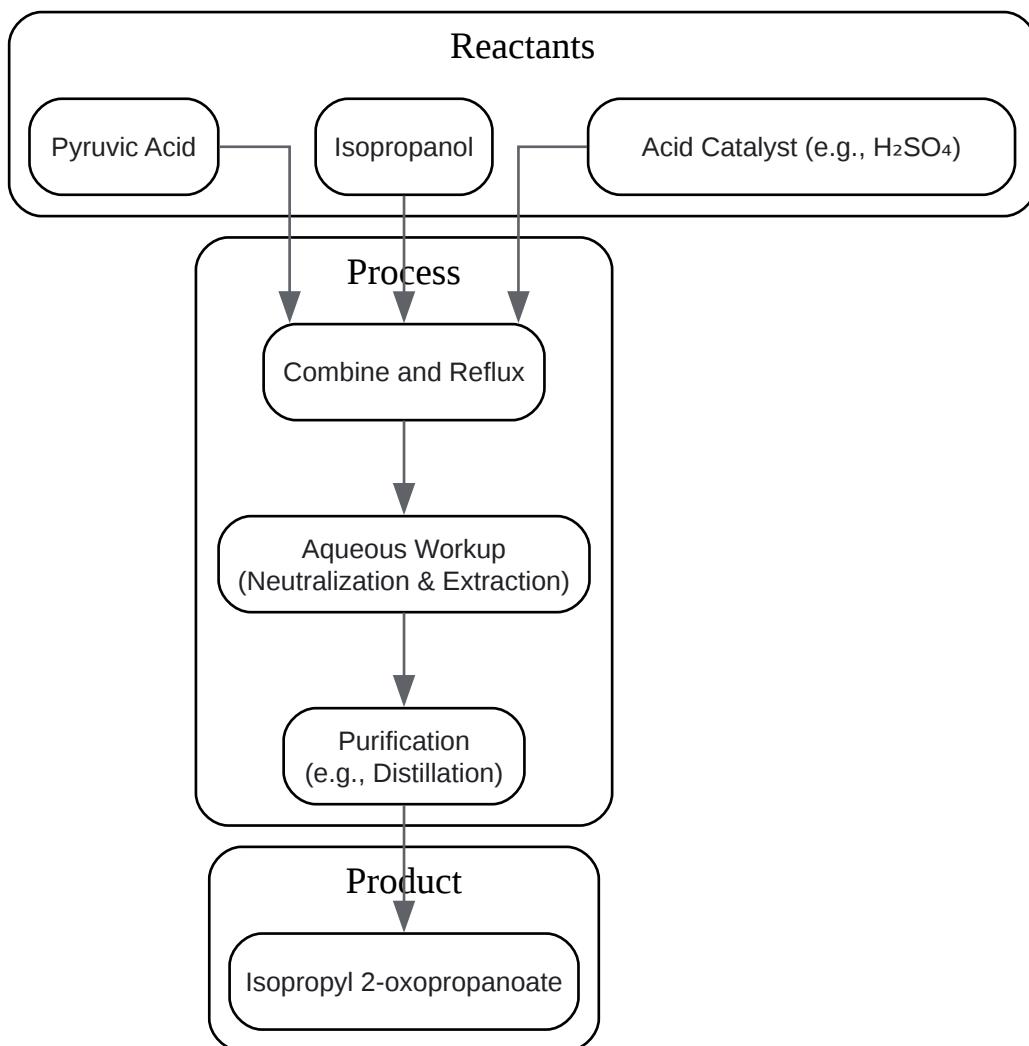
Isopropyl 2-oxopropanoate is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₃	[2]
Molecular Weight	130.14 g/mol	[2]
CAS Number	923-11-5	[2]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥95%	[2]
Storage Temperature	2-8°C	[1]
SMILES	O=C(C(C)=O)OC(C)C	[2]

1.1. Computed Properties

Computational models provide further insight into the physicochemical characteristics of **Isopropyl 2-oxopropanoate**.

Property	Value	Reference
Topological Polar Surface Area (TPSA)	43.37 Å ²	[2]
LogP (Octanol-Water Partition Coefficient)	0.527	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	2	[2]


Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of **Isopropyl 2-oxopropanoate** is not readily available in published literature, a general method can be inferred from standard esterification procedures.

2.1. Proposed Synthesis: Fischer Esterification

A plausible synthetic route involves the Fischer esterification of pyruvic acid with isopropanol in the presence of an acid catalyst.

Experimental Workflow: Proposed Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Isopropyl 2-oxopropanoate**.

2.1.1. General Experimental Protocol (Adapted from similar esterifications)

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyruvic acid (1.0 eq) and an excess of isopropanol (e.g., 5-10 eq), which can also serve as the solvent.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
- Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
- Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

2.2. Spectroscopic Data (Predicted)

Direct spectroscopic data for **Isopropyl 2-oxopropanoate** is not widely available. The following are predicted data based on the analysis of structurally similar compounds.

2.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.0	Septet	1H	-OCH(CH ₃) ₂
~2.4	Singlet	3H	CH ₃ CO-
~1.3	Doublet	6H	-OCH(CH ₃) ₂

2.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~198	C=O (ketone)
~162	C=O (ester)
~70	-OCH(CH ₃) ₂
~27	CH ₃ CO-
~22	-OCH(CH ₃) ₂

2.2.3. Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 130. Key fragmentation patterns would likely involve the loss of the isopropyl group and subsequent cleavages around the carbonyl groups.

2.2.4. Infrared Spectroscopy (Predicted Absorptions)

Wavenumber (cm ⁻¹)	Functional Group
~1740-1720	C=O stretch (ester)
~1715-1695	C=O stretch (ketone)
~1250-1000	C-O stretch


Biological Activity and Potential Applications in Drug Development

The biological activities of **Isopropyl 2-oxopropanoate** have not been extensively studied. However, the known roles of its parent compound, pyruvate, offer significant insights into its potential therapeutic applications. Exogenous pyruvate has demonstrated antioxidant and anti-inflammatory properties.^[3] The esterification to form **Isopropyl 2-oxopropanoate** increases its hydrophobicity, which may enhance its ability to diffuse across cell membranes compared to the pyruvate anion.^[3]

3.1. Potential Mechanisms of Action

The therapeutic potential of pyruvate derivatives is thought to stem from their involvement in key metabolic and signaling pathways.

Pyruvate's Role in Cellular Metabolism and Protection

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 600 MHz, D_2O , predicted) (HMDB0031241) [hmdb.ca]
- 2. chemscene.com [chemscene.com]
- 3. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopropyl 2-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051328#isopropyl-2-oxopropanoate-cas-number-923-11-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com